

Application Notes and Protocols: L-368,899 Hydrochloride Solution

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Compound of Interest

Compound Name: L-368,899 hydrochloride

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Introduction

L-368,899 hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][4] As a selective OTR antagonist, it competitively blocks the receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[1] L-368,899 is characterized by its ability to cross the blood-brain barrier, making it suitable for studies involving both the central nervous system and peripheral tissues.[1][4] These notes provide detailed protocols for the preparation of **L-368,899 hydrochloride** solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

L-368,899 hydrochloride is a solid substance with good solubility in both aqueous solutions and organic solvents like DMSO.[5] Proper storage is crucial for maintaining its stability; it should be stored at -20°C, where it can remain stable for at least four years.[5]

Quantitative Data Summary

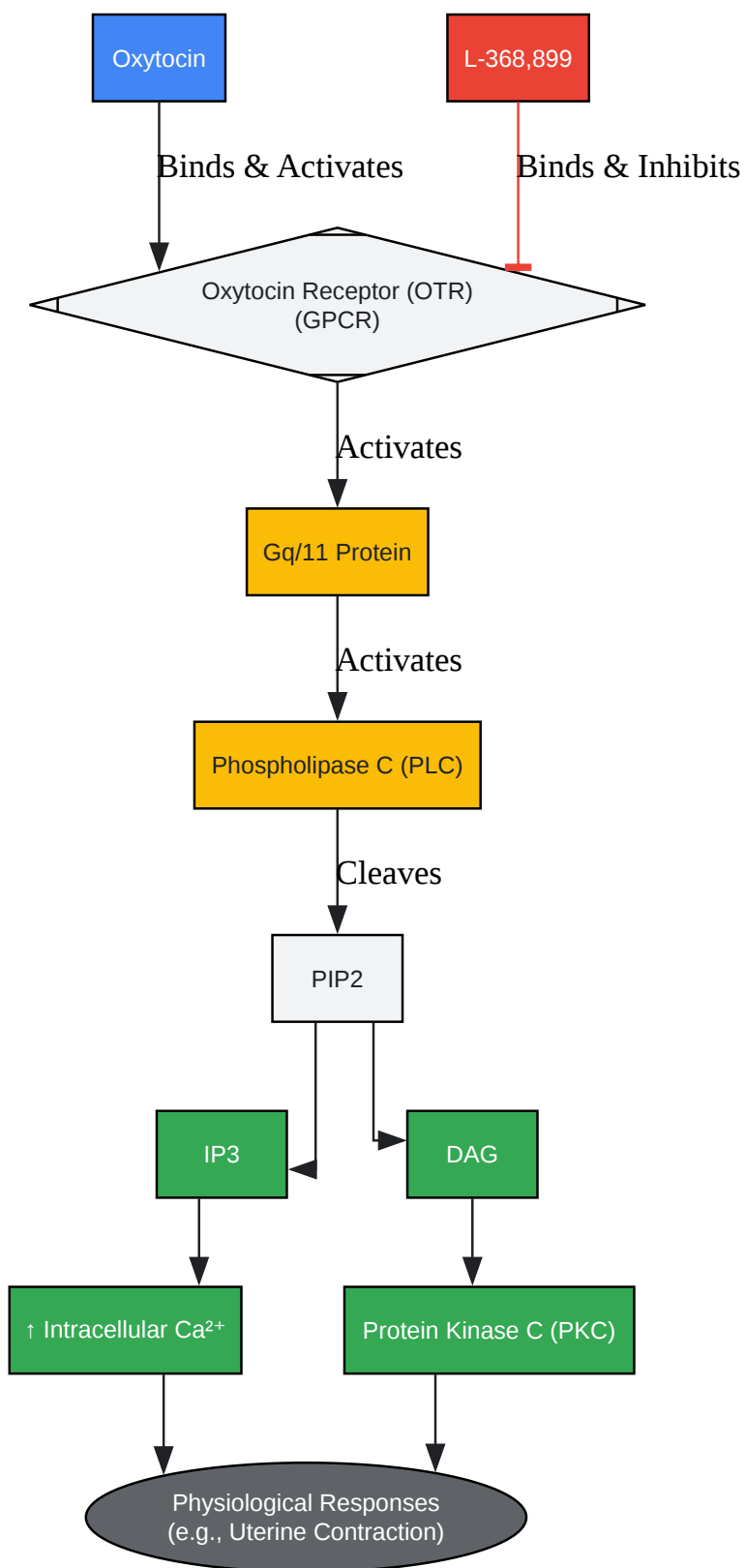
The following table summarizes the key binding affinities and pharmacokinetic parameters of L-368,899.

Parameter	Species/Tissue	Value	Reference
IC ₅₀	Rat Uterus (OTR)	8.9 nM	[2][5]
Human Uterus (OTR)	26 nM	[2][5]	
Vasopressin V1a Receptor	370 nM	[3][5]	
Vasopressin V2 Receptor	570 nM	[3][5]	
Selectivity	OTR vs. V1a/V2 Receptors	> 40-fold	[3]
Binding Affinity (K _i)	Coyote (OTR)	12.38 nM	[4]
In Vivo Efficacy (ED ₅₀)	Rat (Uterine Contraction)	0.35 mg/kg (i.v.)	[5]
Half-life (t _{1/2})	Rat & Dog (i.v.)	~ 2 hours	[2][6]
Oral Bioavailability	Rat (female, 5 mg/kg)	14%	[2][6]
Rat (male, 5 mg/kg)	18%	[2][6]	
Solubility	Water	up to 100 mM (59.12 mg/mL)	[3]
DMSO	up to 100 mM (59.12 mg/mL)	[3]	
Molecular Weight	Dihydrochloride Salt	627.68 g/mol	[3]
Monohydrochloride Salt	591.2 g/mol	[5]	

Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific information on the product's Certificate of Analysis for precise calculations. [3]

Signaling Pathway Inhibition

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin involves the Gq/11 family of G-proteins, leading to a cascade of intracellular events that mediate its physiological effects.^{[1][7]} By blocking oxytocin binding, L-368,899 prevents the activation of this pathway.



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Caption: Oxytocin receptor signaling and inhibition by L-368,899.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of **L-368,899 hydrochloride**, which can be stored and later diluted for various experimental needs.

Materials:

- **L-368,899 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Determine Molecular Weight: Use the batch-specific molecular weight provided on the vial or Certificate of Analysis. For this example, a molecular weight of 627.68 g/mol is used.[\[3\]](#)
- Calculation for a 10 mM Stock Solution:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 627.68 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 6.28 \text{ mg}$
- Preparation:
 - Aseptically weigh out 6.28 mg of **L-368,899 hydrochloride** powder and place it into a sterile microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO to the tube.

- Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming or sonication can be applied.[\[8\]](#)
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μ L or 50 μ L) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[\[2\]](#)
 - Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[\[2\]](#)

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution for use in cell-based assays or receptor binding studies.

Materials:

- 10 mM **L-368,899 hydrochloride** stock solution in DMSO
- Appropriate assay buffer (e.g., PBS, HBSS)
- Sterile dilution tubes

Procedure:

- Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired final concentrations for your experiment.
 - Example: To prepare a 10 μ M working solution, dilute the 10 mM stock 1:1000 in assay buffer (e.g., add 1 μ L of stock to 999 μ L of buffer).
- Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is low (typically $<0.1\%$) to avoid solvent-induced artifacts. Calculate the required dilution factor accordingly.

- **Use Immediately:** Use the freshly prepared working solutions immediately for the best results.

Protocol 3: Preparation of Formulation for In Vivo Administration

L-368,899 hydrochloride can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or intramuscular (i.m.) injection.^{[4][6][9]} The choice of vehicle is critical for ensuring solubility and bioavailability.

Option A: Saline-Based Formulation (for i.p. injection)

Materials:

- **L-368,899 hydrochloride** powder
- Sterile saline solution (0.9% NaCl)
- Sterile conical tube
- Vortex mixer

Procedure:

- **Calculate Required Mass:** Determine the total mass of L-368,899 needed based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals.^[9]
- **Dissolution:** Dissolve the L-368,899 powder directly in sterile saline to the desired final concentration.^[9]
- **Ensure Sterility:** Perform all steps under sterile conditions to prepare the final injectable solution.
- **Administration:** Administer the solution to the animals via the chosen route (e.g., intraperitoneally).

Option B: Co-Solvent Formulation (for enhanced solubility)

For higher concentrations or to improve stability, a co-solvent system may be necessary.

Materials:

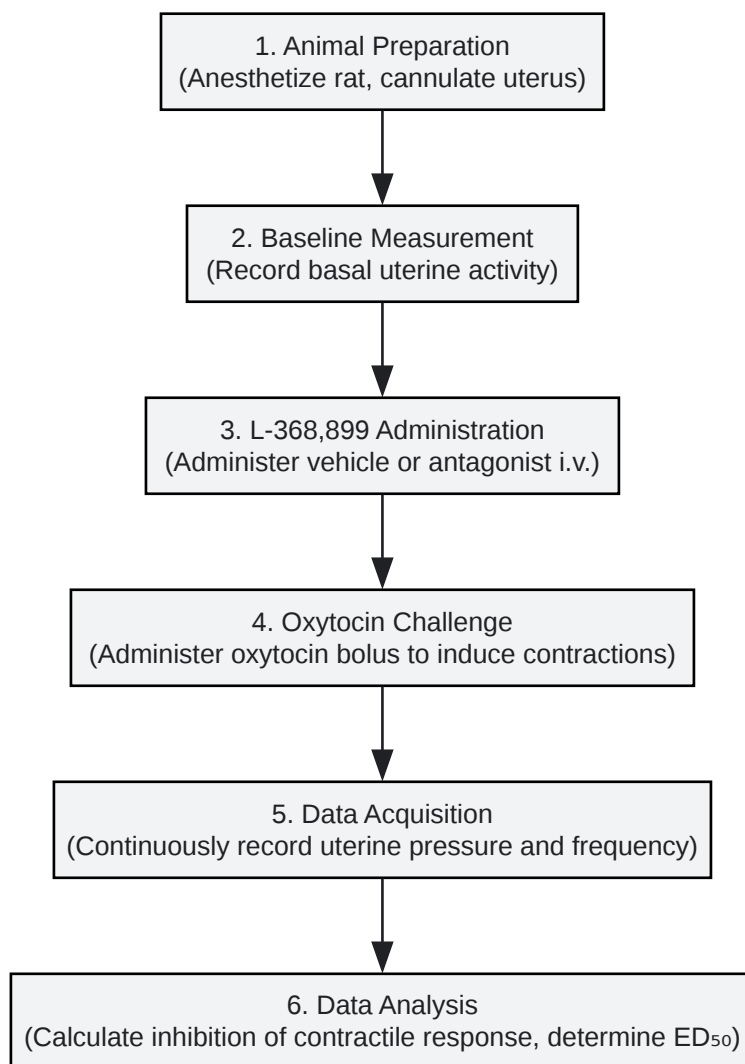
- **L-368,899 hydrochloride** powder
- DMSO
- PEG300
- Tween 80
- Sterile saline or PBS

Procedure (Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline):[\[8\]](#)

- Prepare Mother Liquor: Dissolve the required mass of L-368,899 in DMSO to create a concentrated mother liquor.
- Add Co-solvents:
 - To the DMSO mother liquor, add the required volume of PEG300. Mix thoroughly until the solution is clear.
 - Add the required volume of Tween 80 and mix again until clear.
- Add Aqueous Component: Slowly add the sterile saline or PBS to the organic mixture while vortexing to reach the final volume.
- Final Solution: The resulting clear solution is ready for in vivo administration. This method should be adapted and validated based on the specific experimental requirements and route of administration.

Example Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of L-368,899 in an in vivo model, such as the inhibition of oxytocin-induced uterine contractions in an anesthetized rat.[\[1\]](#)



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Caption: General workflow for an in vivo uterine contraction assay.

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